Oxytocinacetat

Übersicht

Beschreibung

Oxytocin acetate is a synthetic form of oxytocin, a peptide hormone and neuropeptide that plays a crucial role in social bonding, reproduction, childbirth, and the postpartum period. It is produced in the hypothalamus and released by the posterior pituitary gland. Oxytocin acetate is commonly used in medical settings to induce labor, control postpartum bleeding, and support lactation .

Wissenschaftliche Forschungsanwendungen

Oxytocinacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht für seine Rolle im Sozialverhalten, der Stressantwort und den Fortpflanzungsfunktionen.

Medizin: Klinisch zur Einleitung von Wehen, zur Kontrolle von postpartalen Blutungen und zur Unterstützung der Laktation eingesetzt. Es wird auch für potenzielle therapeutische Anwendungen bei Autismus, Angstzuständen und anderen psychiatrischen Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten eingesetzt und als Standard in der analytischen Chemie verwendet

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es an Oxytocin-Rezeptoren bindet, die sich an verschiedenen Geweben befinden, darunter die Gebärmutter, die Brustdrüsen und das Gehirn. Nach der Bindung aktiviert es intrazelluläre Signalwege, die den Kalziumspiegel erhöhen, was zu Muskelkontraktionen führt. Im Gehirn moduliert Oxytocin das Sozialverhalten, die Stressreaktionen und die emotionale Regulation durch seine Wirkung auf bestimmte neuronale Schaltkreise .

Ähnliche Verbindungen:

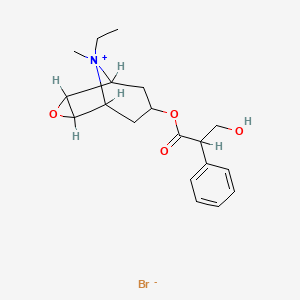

Carbetocin: Ein synthetisches Analogon von Oxytocin mit einer längeren Halbwertszeit, das zur Vorbeugung von postpartalen Blutungen eingesetzt wird.

Demoxytocin: Ein weiteres synthetisches Analogon mit ähnlichen uterotonischen Eigenschaften.

Vasopressin: Ein Peptidhormon mit struktureller Ähnlichkeit zu Oxytocin, das an der Wasserrückhaltung und Vasokonstriktion beteiligt ist.

Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen Rolle bei der sozialen Bindung, den Fortpflanzungsfunktionen und seinem therapeutischen Potenzial bei verschiedenen Erkrankungen einzigartig. Im Gegensatz zu seinen Analoga wird this compound hauptsächlich für seine natürlichen physiologischen Wirkungen eingesetzt und hat ein gut etabliertes Sicherheitsprofil .

Wirkmechanismus

Target of Action

Oxytocin acetate primarily targets the oxytocin receptors , which are G-protein-coupled receptors distributed in many peripheral tissues and specific brain areas . These receptors play a crucial role in various physiological processes, including labor, lactation, social cognition, and functioning .

Mode of Action

Oxytocin acetate interacts with its targets by activating the oxytocin receptors. This activation triggers intracellular signaling pathways involving phospholipase C, resulting in the mobilization of intracellular calcium . This interaction leads to various changes, such as uterine contractions during labor and milk ejection during lactation .

Biochemical Pathways

Oxytocin acetate affects several biochemical pathways. It plays a vital role in labor and delivery, where it is produced in the hypothalamus and secreted from the paraventricular nucleus to the posterior pituitary. It is then released in pulses during childbirth to induce uterine contractions . Oxytocin also influences memory consolidation, has an antidepressive effect, and participates in the regulation of the cardiovascular system and sodium secretion .

Pharmacokinetics

The pharmacokinetics of oxytocin acetate involve its absorption, distribution, metabolism, and excretion (ADME). Oxytocin stimulates uterine contraction by activating G-protein-coupled receptors that trigger increases in intracellular calcium levels in uterine myofibrils . Oxytocin also increases local prostaglandin production, further stimulating uterine contraction . The elimination half-life of oxytocin is between 1 to 6 minutes, and it decreases in late pregnancy and during lactation .

Result of Action

The molecular and cellular effects of oxytocin acetate’s action are diverse. It stimulates myometrium contractility during delivery and enhances lactation due to increased activity of myoepithelial cells in the mammary gland . In addition to these direct humoral effects, oxytocin may influence memory consolidation, have an antidepressive effect, and participate in the regulation of the cardiovascular system and sodium secretion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oxytocin acetate. For instance, in sows, low levels of oxytocin depend on environmental factors influencing the farrowing phase, such as being confined in crates rather than pens, having a direct effect on farrowing duration

Biochemische Analyse

Biochemical Properties

Oxytocin acetate interacts with various enzymes, proteins, and other biomolecules. It binds to the oxytocin receptor, a G-protein-coupled receptor, triggering a cascade of intracellular events . This interaction influences various biochemical reactions, such as the mobilization of intracellular calcium and the modulation of neuronal activity .

Cellular Effects

Oxytocin acetate has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, oxytocin acetate stimulates uterine contractions during childbirth and lactation . It also plays a role in maternal bonding and milk production .

Molecular Mechanism

The molecular mechanism of oxytocin acetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Upon binding to its receptor, oxytocin acetate activates specific G-proteins, leading to the activation of phospholipase C and the mobilization of intracellular calcium .

Temporal Effects in Laboratory Settings

The effects of oxytocin acetate change over time in laboratory settings. It has been shown to transiently reduce synaptic inhibition in multiple brain regions and enable long-term synaptic plasticity . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of oxytocin acetate vary with different dosages in animal models. For instance, in dogs and cats, oxytocin is given when uterine contractions are less frequent than expected for the stage of labor . Overdose can cause severe uterine contractions .

Metabolic Pathways

Oxytocin acetate is involved in several metabolic pathways. It modulates mitochondrial biogenesis, enhances glucose uptake, and optimizes energy utilization, thereby contributing to overall metabolic stability .

Transport and Distribution

Oxytocin acetate is transported and distributed within cells and tissues. It is synthesized in the hypothalamus and stored in Herring bodies at the axon terminals in the posterior pituitary. It is then released into the blood from the posterior lobe (neurohypophysis) of the pituitary gland .

Subcellular Localization

The subcellular localization of oxytocin acetate affects its activity or function. Oxytocin receptors are mainly expressed at synapses, as well as on axons and glial processes . This localization allows oxytocin acetate to modulate excitatory-inhibitory balance and plasticity in various brain regions .

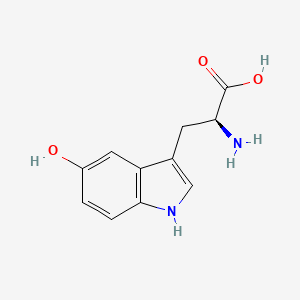

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Oxytocinacetat wird durch Festphasen-Peptidsynthese (SPPS) synthetisiert, ein Verfahren, das die sequenzielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette ermöglicht. Der Prozess umfasst die folgenden Schritte:

Anheftung der ersten Aminosäure: an ein festes Harz.

Sequenzielle Zugabe geschützter Aminosäuren: unter Verwendung von Kupplungsreagenzien wie HBTU oder DIC.

Entschützung: der Aminosäureseitenketten und Abspaltung vom Harz unter Verwendung von TFA (Trifluoressigsäure).

Reinigung: des rohen Peptids durch HPLC (Hochleistungsflüssigkeitschromatographie).

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound mit Hilfe von großtechnischer SPPS hergestellt. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und beinhaltet automatische Peptidsynthesizer und fortschrittliche Reinigungsmethoden. Das Endprodukt wird lyophilisiert, um eine stabile Pulverform zu erhalten .

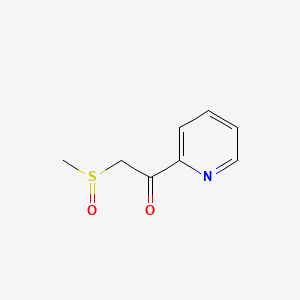

Analyse Chemischer Reaktionen

Arten von Reaktionen: Oxytocinacetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Oxidation der Disulfidbrücke zwischen den Cysteinresten kann zur Bildung von Sulfoxiden oder Sulfonen führen.

Reduktion: Reduktion der Disulfidbrücke kann zu freien Thiolgruppen führen.

Substitution: Aminosäurereste können Substitutionsreaktionen eingehen, insbesondere an den Seitenketten.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Verschiedene Nucleophile unter milden Bedingungen.

Hauptprodukte:

Oxidation: Sulfoxide, Sulfone.

Reduktion: Freie Thiolgruppen.

Substitution: Modifizierte Peptidketten mit veränderten Seitenketten.

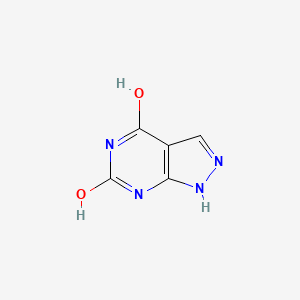

Vergleich Mit ähnlichen Verbindungen

Carbetocin: A synthetic analog of oxytocin with a longer half-life, used to prevent postpartum hemorrhage.

Demoxytocin: Another synthetic analog with similar uterotonic properties.

Vasopressin: A peptide hormone with structural similarities to oxytocin, involved in water retention and vasoconstriction.

Uniqueness of Oxytocin Acetate: Oxytocin acetate is unique due to its specific role in social bonding, reproductive functions, and its therapeutic potential in various medical conditions. Unlike its analogs, oxytocin acetate is primarily used for its natural physiological effects and has a well-established safety profile .

Eigenschaften

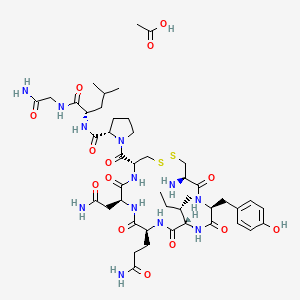

IUPAC Name |

acetic acid;1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N12O12S2.C2H4O2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59;1-2(3)4/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZOEVVLZMNAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H70N12O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1067.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6233-83-6 | |

| Record name | Oxytocin, monoacetate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.